N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide
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Description
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Biological Activity
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, drawing from various research studies.
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of 2-methyl-4-oxothieno[2,3-d]pyrimidine derivatives with cyclohexenecarboxylic acid derivatives. The synthesis typically involves:
- Formation of the thieno[2,3-d]pyrimidine core.
- Amide bond formation to attach the cyclohexenecarboxamide moiety.
- Purification and characterization using techniques like NMR and mass spectrometry.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. In particular, studies have shown that these compounds can inhibit cell proliferation across various cancer cell lines.
- Case Study : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives against several cancer cell lines (HT-29, M21, MCF7). The results demonstrated that some derivatives had IC50 values in the nanomolar range, indicating potent antiproliferative effects .
Compound | Cell Line | IC50 (nM) |
---|---|---|
9d | HT-29 | 50 |
9i | M21 | 75 |
11a | MCF7 | 100 |
The proposed mechanism for the antitumor activity involves:
- Cell Cycle Arrest : Compounds induce G2/M phase arrest in cancer cells, disrupting normal cell cycle progression and leading to apoptosis .
- Cytoskeleton Disruption : Binding to β-tubulin at the colchicine site disrupts microtubule formation, which is critical for mitosis .
Melanin Synthesis Modulation
Another area of biological activity for this compound is its influence on melanin synthesis. Research has shown that certain thieno[2,3-d]pyrimidine derivatives can significantly enhance melanin production in murine B16 cells.
- Experimental Findings : In a comparative study with 8-methoxypsoralen (8-MOP), several derivatives exhibited enhanced melanin synthesis ranging from 40.6% to 234.5% compared to controls .
Compound | Melanin Synthesis (%) |
---|---|
8-MOP | 126.1±3.2 |
9d | 150±10 |
9i | 200±15 |
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments using chick chorioallantoic membrane assays indicated low toxicity levels for several thieno[2,3-d]pyrimidine derivatives while maintaining efficacy against tumor growth .
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-18-15-13(7-10-22-15)16(21)19(11)9-8-17-14(20)12-5-3-2-4-6-12/h2-3,7,10,12H,4-6,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQMVGPVXAVXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.